
4-Benzyloxy-2,5-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-2,5-dichlorophenol: is an organic compound with the molecular formula C13H10Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2,5-dichlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorophenol.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dichlorophenol with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyloxy-2,5-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of 2,5-dichlorophenol or other dechlorinated products.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Benzyloxy-2,5-dichlorophenol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has been used in the synthesis of Schiff base ligands, which are known for their biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-2,5-dichlorophenol is primarily related to its ability to interact with biological molecules. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
2,5-Dichlorophenol: This compound lacks the benzyloxy group and has different chemical properties and reactivity.
4-Benzyloxyphenol: This compound lacks the chlorine atoms, which significantly alters its chemical behavior and applications.
2,4-Dichlorophenol: Another dichlorophenol isomer with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 4-Benzyloxy-2,5-dichlorophenol is unique due to the presence of both the benzyloxy group and chlorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
6172-34-5 |
|---|---|
Molekularformel |
C13H10Cl2O2 |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2,5-dichloro-4-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-7-13(11(15)6-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI-Schlüssel |
QOPGSPUENLTKOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



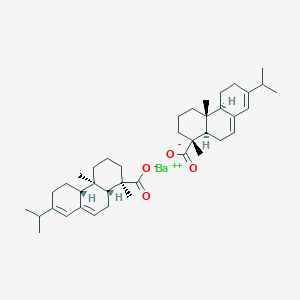

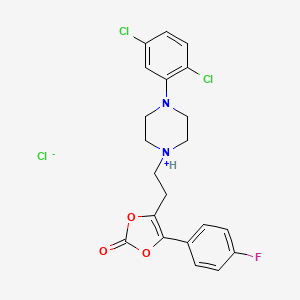
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

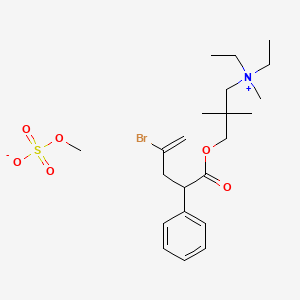
![Ledienosid [German]](/img/structure/B13766944.png)
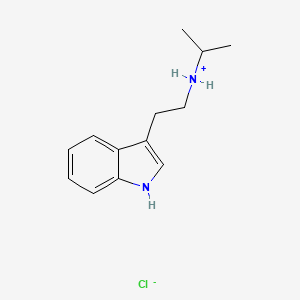
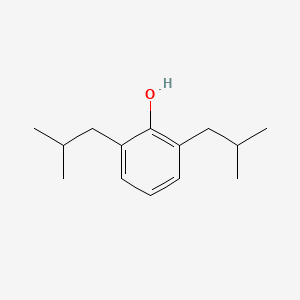
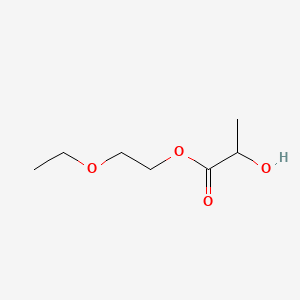
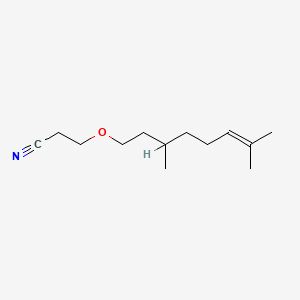
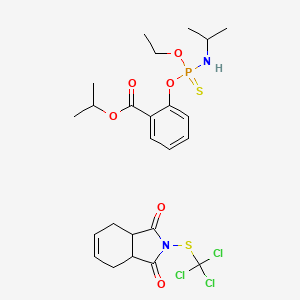
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
